molecular formula C5H4ClFN2 B578335 3-Chloro-5-fluoropyridin-4-amine CAS No. 1227581-38-5

3-Chloro-5-fluoropyridin-4-amine

Cat. No. B578335
M. Wt: 146.549
InChI Key: LXGNBQKBHVHVCC-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoropyridin-4-amine is an organohalogen compound . It is a reactant used for the preparation of nonpeptide inhibitors of measles virus entry .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Chloro-5-fluoropyridin-4-amine, involves various methods. One method involves the selective reduction of the chlorine atom in 3-chloro-4,5-difluoropyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using DFT calculations . The conformation of the piperidin ring, in the solution state, was particularly studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been described with Frontier Molecular Orbitalets . Transformer models have also been used to accurately predict a wide range of chemical reactions .

Scientific Research Applications

  • Chemoselective Amination : A study describes the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, demonstrating exclusive bromide substitution under certain conditions and selective substitution of the fluoro group under others (Stroup et al., 2007).

  • Synthesis of Novel Compounds : Research on the directed lithiation of 4-halopyridines, including 4-chloro and 4-fluoropyridines, has led to various 3,4-disubstituted pyridines. This functionalization is enhanced by the reactivity of the 4-halogen towards nucleophiles (Marsais et al., 1988).

  • Catalyst-Free Amination : The catalyst-free amination of 2-fluoropyridine and 2-fluoro-5-halopyridines with adamantane amines offers insights into the reactivity of these compounds without the need for a catalyst (Abel et al., 2015).

  • Nucleophilic Displacement Reactions : A study discusses the kinetics of reactions of substituted α-halogenopyridines with aniline and its derivatives, providing valuable insights into the influence of various factors on nucleophilic aromatic substitution (Brewis et al., 1974).

properties

IUPAC Name

3-chloro-5-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGNBQKBHVHVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704639
Record name 3-Chloro-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoropyridin-4-amine

CAS RN

1227581-38-5
Record name 3-Chloro-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JS Cisar, C Pietsch, LG DeRatt, E Jacoby… - Journal of Medicinal …, 2022 - ACS Publications
… The title compound was prepared according to the representative procedure of 13, except substituting 3-chloro-5-fluoropyridin-4-amine for 4-amino-3-chloropyridine in step B. MS (ESI): …
Number of citations: 2 pubs.acs.org

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